molecular formula C21H18FN3O5 B12393930 7Ethanol-10NH2-11F-Camptothecin

7Ethanol-10NH2-11F-Camptothecin

Cat. No.: B12393930
M. Wt: 411.4 g/mol
InChI Key: MKIFEFMQSGQCSQ-NRFANRHFSA-N
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Description

7Ethanol-10NH2-11F-Camptothecin is a synthetic analogue of Camptothecin, a well-known alkaloid derived from the Camptotheca acuminata tree. This compound is primarily used in the development of antibody-drug conjugates (ADCs) and has shown significant potential in inhibiting tumor growth . Its unique structure and properties make it a valuable tool in cancer research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7Ethanol-10NH2-11F-Camptothecin involves multiple steps, starting from the parent compound Camptothecin. The process typically includes:

    Fluorination: Introduction of a fluorine atom at the 11th position.

    Amination: Addition of an amino group at the 10th position.

    Ethanol Substitution: Incorporation of an ethanol group at the 7th position.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 7Ethanol-10NH2-11F-Camptothecin undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7Ethanol-10NH2-11F-Camptothecin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7Ethanol-10NH2-11F-Camptothecin involves its interaction with the enzyme topoisomerase I. By stabilizing the complex formed between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). This mechanism is crucial for its anticancer properties .

Comparison with Similar Compounds

    Camptothecin: The parent compound, known for its anticancer properties.

    Topotecan: A semi-synthetic analogue used in cancer therapy.

    Irinotecan: Another derivative used in chemotherapy.

Uniqueness: 7Ethanol-10NH2-11F-Camptothecin stands out due to its specific modifications, which enhance its stability and efficacy as an ADC cytotoxin. These modifications allow for targeted delivery and reduced side effects compared to other similar compounds .

Properties

Molecular Formula

C21H18FN3O5

Molecular Weight

411.4 g/mol

IUPAC Name

(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C21H18FN3O5/c1-2-21(29)13-4-17-18-10(6-25(17)19(27)12(13)8-30-20(21)28)11(7-26)9-3-15(23)14(22)5-16(9)24-18/h3-5,26,29H,2,6-8,23H2,1H3/t21-/m0/s1

InChI Key

MKIFEFMQSGQCSQ-NRFANRHFSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CO)O

Origin of Product

United States

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